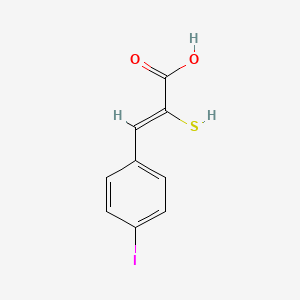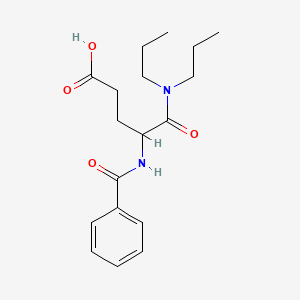
Proglumide
Übersicht
Beschreibung
Proglumide is a drug that inhibits gastrointestinal motility and reduces gastric secretions . It acts as a cholecystokinin antagonist, which blocks both the CCK A and CCK B subtypes . It was mainly used in the treatment of stomach ulcers, although it has now been largely replaced by newer drugs for this application .
Synthesis Analysis
Theoretical and experimental methods proved that sulindac and proglumide form a simple eutectic system containing a molar fraction of proglumide of 0.7 at the eutectic point . The product with the eutectic composition, obtained by solvent evaporation, shows a significant improvement in the sulindac dissolution rate compared to the corresponding physical mixture .
Molecular Structure Analysis
Proglumide has a molecular formula of C18H26N2O4 . Its average mass is 334.410 Da and its monoisotopic mass is 334.189270 Da .
Chemical Reactions Analysis
A study found that sulindac and proglumide form a simple eutectic system containing a molar fraction of proglumide of 0.7 at the eutectic point . The product with the eutectic composition, obtained by solvent evaporation, shows a significant improvement in the sulindac dissolution rate compared to the corresponding physical mixture .
Physical And Chemical Properties Analysis
Proglumide has a density of 1.1±0.1 g/cm3, a boiling point of 589.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 91.5±0.3 cm3, a polar surface area of 87 Å2, and a molar volume of 294.2±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Proglumide: A Comprehensive Analysis of Scientific Research Applications
Hepatic Impairment and Liver Health: Proglumide has been studied for its potential benefits in patients with hepatic impairment, particularly related to liver function and cirrhosis. Research suggests that Proglumide may improve liver health by reversing liver fibrosis and decreasing the incidence of hepatocellular carcinoma (HCC) in animal models .
Hepatocellular Carcinoma (HCC): In the context of HCC, Proglumide has shown promise as a monotherapy, significantly decreasing tumor growth in mice. It is also being investigated for its potential to improve the efficacy of immune checkpoint antibodies, which could enhance survival rates in advanced HCC cases .
Nonalcoholic Steatohepatitis (NASH): Proglumide has been found to reverse the effects of NASH in animal models. It appears to stimulate bile flow and reverse hepatocyte injury, which are key factors in the development of this condition .
4. Interaction with FXR and Intestinal Microbiome Proglumide’s interaction with the Farnesoid X receptor (FXR) has been evaluated through computer modeling and various assays. Its role in altering the intestinal microbiome is also a significant area of research, particularly in relation to NASH and other liver diseases .
Wirkmechanismus
Target of Action
Proglumide primarily targets the cholecystokinin receptors (CCK A and CCK B subtypes) . Cholecystokinin is a hormone that plays a crucial role in facilitating digestion within the small intestine .
Mode of Action
Proglumide acts as a cholecystokinin antagonist , blocking both the CCK A and CCK B subtypes . This inhibition reduces gastric secretions and gastrointestinal motility . An interesting side effect of proglumide is that it enhances the analgesia produced by opioid drugs, and can prevent or even reverse the development of tolerance to opioid drugs .
Biochemical Pathways
Proglumide’s action on the cholecystokinin receptors influences several biochemical pathways. It has been found to decrease fibrosis in the tumor microenvironment and increase the number of intratumoral CD8+ T cells . Furthermore, it has been shown to alter the gut microbiome, increasing beneficial bacteria and decreasing harmful ones .
Pharmacokinetics
Proglumide is orally administered . After ingestion, peak plasma concentrations (Cmax) are observed at about 1 hour (Tmax) for healthy controls . The serum elimination half time is approximately 3 hours . Maximum urine drug concentration (Cmax = 411 µg/mL) is observed at 3 hours, and urinary drug concentration declines at 5 hours .
Result of Action
The molecular and cellular effects of Proglumide’s action are quite significant. It has been found to improve nonalcoholic steatohepatitis, reverse liver fibrosis, and decrease the incidence of hepatocellular carcinoma (HCC) in animal models . It also enhances the analgesic effects of opioid drugs and can prevent or even reverse the development of tolerance to these drugs .
Action Environment
The action, efficacy, and stability of Proglumide can be influenced by various environmental factors. Additionally, the efficacy of Proglumide may be influenced by the composition of the gut microbiome .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzamido-5-(dipropylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKFQYCZXERLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023516 | |
| Record name | Proglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Proglumide | |
CAS RN |
6620-60-6 | |
| Record name | Proglumide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6620-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proglumide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proglumide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | proglumide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proglumide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROGLUMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPL8W5565D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of proglumide?
A1: Proglumide functions as a non-selective antagonist at CCK receptors, primarily targeting the CCK-B receptor subtype [, , , , , , ].
Q2: How does proglumide impact CCK-mediated signaling?
A2: By binding to CCK receptors, proglumide competitively inhibits the binding of CCK peptides, effectively blocking downstream signaling cascades initiated by CCK [, , , , , ].
Q3: What are the downstream effects of proglumide's antagonism of CCK receptors?
A3: Proglumide's inhibition of CCK receptors leads to a range of effects, including:
- Reduced gastric acid secretion: Proglumide can decrease both basal and stimulated gastric acid secretion, particularly in response to gastrin and CCK [, , , , ].
- Altered pancreatic secretion: Proglumide has been shown to inhibit CCK-stimulated pancreatic enzyme secretion and pancreatic polypeptide release [, ].
- Modified gastrointestinal motility: While its impact on gastrointestinal motility appears complex, proglumide has been found to accelerate gastric emptying in rats by antagonizing CCK released in response to a meal [].
- Potential anti-tumor effects: Research suggests that proglumide may have anti-tumor effects in various cancers, including pancreatic, gastric, and colorectal cancers. These effects are thought to be mediated through several mechanisms, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment [, , , , , , ].
Q4: What is the molecular formula and weight of proglumide?
A4: Proglumide (dl-4-benzamido-N,N-dipropyl-glutaramic acid) has the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol.
Q5: Is there information available regarding proglumide's material compatibility and stability under various conditions?
A5: The provided research papers primarily focus on the pharmacological and biological aspects of proglumide. There is limited information on material compatibility and stability under various conditions within these papers.
Q6: How does modifying the structure of proglumide influence its activity and potency?
A6: Studies have revealed that modifying both the di-n-alkyl group and the benzoyl moiety of proglumide can significantly impact its affinity for CCK receptors [].
- For the di-n-alkyl group, the order of potency was observed as n-pentyl > n-hexyl > n-butyl > n-propyl [].
- For the benzoyl moiety, the addition of two electron-withdrawing groups resulted in a greater increase in potency compared to adding a single electron-withdrawing group or electron-donating groups [].
Q7: What is known about the absorption, distribution, metabolism, and excretion of proglumide?
A7: The pharmacokinetic properties of proglumide have been evaluated in animal models and humans.
- Absorption: Proglumide is well-absorbed following oral administration, reaching peak plasma concentrations within approximately 1 hour [].
- Distribution: Proglumide can cross the blood-brain barrier, as evidenced by its ability to reverse CCK-8-induced satiety in dogs following intravenous administration [].
Q8: What in vitro and in vivo models have been used to study the effects of proglumide?
A8: Various experimental models have been employed to investigate the effects of proglumide, including:
- In vitro: Isolated pancreatic acini [, ], cultured cell lines derived from pancreatic, gastric, and colorectal cancers [, , , , , ].
- In vivo: Rodent models of pancreatic cancer [], acute pancreatitis [], gastric ulcer [], and non-alcoholic steatohepatitis [], canine models of pancreatic secretion [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



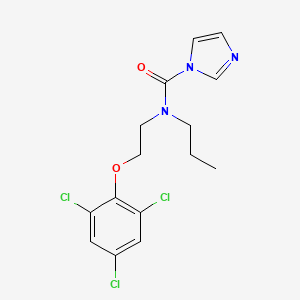
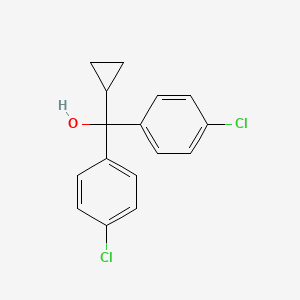

![(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide](/img/structure/B1679097.png)
![4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/no-structure.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)
![(E)-4-[[(1R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobut-2-enoic acid](/img/structure/B1679100.png)

![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1679103.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-aminophenyl)butanoic acid](/img/structure/B1679104.png)
![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)
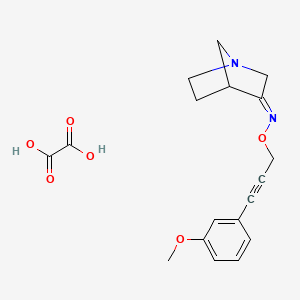
![6,11-Dihydro[1]benzothiopyrano[4,3-b]indole](/img/structure/B1679109.png)
